4-Chloro-2,6-dimethylpyridine
Overview
Description
4-Chloro-2,6-dimethylpyridine is a chemical compound with the molecular formula C7H8ClN. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the fourth position and two methyl groups at the second and sixth positions on the pyridine ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,6-dimethylpyridine typically involves the chlorination of 2,6-dimethylpyridine. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, where 2,6-dimethylpyridine is treated with POCl3, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often employs similar chlorination techniques but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction is typically followed by purification steps such as distillation or crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,6-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium thiolate (KSR) in solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or peracids are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Major Products Formed:
Substitution Reactions: Products include 4-amino-2,6-dimethylpyridine or 4-thio-2,6-dimethylpyridine.
Oxidation Reactions: Products include this compound N-oxide.
Reduction Reactions: Products include 4-chloro-2,6-dimethylpiperidine.
Scientific Research Applications
4-Chloro-2,6-dimethylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic applications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-dimethylpyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied .
Comparison with Similar Compounds
2,6-Dimethylpyridine: Lacks the chlorine atom at the fourth position, making it less reactive in substitution reactions.
4-Chloro-2,6-dimethylpyrimidine: Contains a pyrimidine ring instead of a pyridine ring, leading to different chemical properties and reactivity.
4-Chloro-2,6-dimethylpiperidine: The pyridine ring is reduced to a piperidine ring, altering its chemical behavior.
Uniqueness: 4-Chloro-2,6-dimethylpyridine is unique due to the presence of both chlorine and methyl groups on the pyridine ring, which imparts specific reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-chloro-2,6-dimethylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCXPXVEOPFPOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343202 | |
Record name | 4-Chloro-2,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3512-75-2 | |
Record name | 4-Chloro-2,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2,6-dimethylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Chloro-2,6-dimethylpyridine in the synthesis of 2,6-dimethyl-4-(trimethylstannyl)pyridine?
A1: this compound serves as a crucial intermediate in the synthesis of 2,6-dimethyl-4-(trimethylstannyl)pyridine []. The research paper details a synthetic route where this compound reacts with trimethylstannyl sodium to yield the desired final product []. This reaction highlights the importance of this compound as a building block for more complex molecules.
Q2: Can you describe the synthesis of this compound as described in the paper?
A2: The synthesis begins with the reaction of phosphorus oxychloride with 2,6-dimethylpyridine N-oxide hydrochloride, resulting in a mixture of two products: 2-(chloromethyl)-6-methylpyridine and this compound []. To isolate this compound, the mixture is treated with triethylamine. This converts 2-(chloromethyl)-6-methylpyridine into a quaternary salt, easily separated through water extraction, leaving purified this compound ready for further reactions [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.